molecular formula C10H8BrNO B1287624 4-Bromo-7-methoxyquinoline CAS No. 1070879-27-4

4-Bromo-7-methoxyquinoline

Cat. No.: B1287624
CAS No.: 1070879-27-4
M. Wt: 238.08 g/mol
InChI Key: HSLGTRSMCWHZQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methoxyquinoline typically involves the bromination of 7-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where 7-methoxyquinoline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methoxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : 4-bromo-7-methoxyquinoline
Molecular Formula : C10H8BrNO2
Molecular Weight : 254.08 g/mol
CAS Number : 1070879-27-4

The compound features a bromine atom and a methoxy group attached to the quinoline ring, which influence its chemical reactivity and biological interactions.

This compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

The compound has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies indicated that it inhibits bacterial growth at concentrations ranging from 25 to 100 µg/mL. The mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Antitumor Properties

Research has demonstrated that this compound can reduce the viability of cancer cells, including breast cancer cell lines (MCF-7), with an IC50 value around 10 µM over 48 hours. This suggests its potential as an anticancer agent .

Enzyme Inhibition

The compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6, with an IC50 value of approximately 1.5 µM. This inhibition may have implications for drug metabolism and potential drug-drug interactions.

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for drug development:

Application Area Description
Antibiotic DevelopmentPotential new antibiotics targeting resistant strains
Cancer TherapyDevelopment of novel anticancer agents with fewer side effects
Neuroprotective DrugsFormulation of drugs aimed at neurodegenerative diseases

Case Studies

Several studies highlight the potential applications of this compound:

Anticancer Research

In vitro studies have shown that treatment with this compound significantly reduces cell viability in breast cancer models, indicating its potential role in cancer therapy.

Neuroprotection

Research indicates that pre-treatment with this compound can protect neuronal cell lines from oxidative stress-induced damage, suggesting its potential use in neurodegenerative disease treatments.

Antimicrobial Studies

Studies have confirmed the compound's antimicrobial efficacy against common pathogens, reinforcing its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the quinoline ring play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by inhibiting or modulating the activity of enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-methoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Biological Activity

4-Bromo-7-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antitumor, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 4-position and a methoxy group at the 7-position of the quinoline structure. Its molecular formula is C_10H_8BrN_O, with a molecular weight of 238.08 g/mol. The unique substitution pattern contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

  • Mechanism of Action : The compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This mechanism disrupts bacterial cell replication processes, leading to cell death.
Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1464

2. Antitumor Activity

This compound has also demonstrated promising antitumor properties in various studies. It has been evaluated for its ability to inhibit cancer cell proliferation.

  • Case Study : A study assessed the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
Concentration (µM) Cell Viability (%)
0100
585
1060
2030

3. Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

  • Research Findings : A study demonstrated that this compound inhibits CYP2D6 with an IC50 value of approximately 1.5 µM, indicating its potential impact on drug-drug interactions when co-administered with other medications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : By binding to DNA gyrase, the compound stabilizes the enzyme-DNA complex, preventing proper DNA replication.
  • Topoisomerase IV Inhibition : Similar to its action on gyrase, it interferes with topoisomerase IV function, crucial for separating replicated DNA strands during cell division.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound Name Similarity Index Key Features
4-Bromo-6-methoxy-7-methylquinoline0.97Methyl group at position 7; potential for different biological activity.
4-Bromo-6,7-dimethoxyquinoline0.97Two methoxy groups; enhanced lipophilicity may affect bioavailability.
4-Chloro-7-methoxyquinoline0.85Chlorine instead of bromine; may exhibit different reactivity patterns.

Properties

IUPAC Name

4-bromo-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLGTRSMCWHZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615916
Record name 4-Bromo-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-27-4
Record name 4-Bromo-7-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-27-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

22.74 g of 4-hydroxy-7-methoxyquinoline are added to 200 g of phosphorus oxybromide preheated to a temperature in the region of 110° C. The reaction medium is heated at this same temperature for 3 hours. The reaction medium is poured, while hot, into a mixture of 500 ml of EtOAc and 500 ml of ice-cold water. The medium is neutralized with potassium carbonate to pH 7. After separation of the phases by settling, the organic phase is dried over magnesium sulfate, evaporated under reduced pressure and then purified by column chromatography (SiO2, EtOAc/cyclohexane 50/50 by volume as eluents, Ar), and 14.6 g of the expected product are obtained.
Quantity
22.74 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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